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  • Product: ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
  • CAS: 1298034-20-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 5-Amino-1H-pyrazole-3-carboxylate and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of ethyl 5-amino-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of ethyl 5-amino-1H-pyrazole-3-carboxylate and its hydrochloride salt. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural features through NMR is paramount for researchers in drug discovery and development. This document synthesizes experimental data with fundamental principles of NMR spectroscopy to offer a comprehensive interpretation of the ¹H and ¹³C NMR spectra. We will delve into the assignment of chemical shifts, the influence of substituents and protonation on the electronic environment of the pyrazole ring, and provide standardized protocols for data acquisition.

Introduction: The Significance of Ethyl 5-Amino-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a versatile building block in the synthesis of a wide array of biologically active compounds. The pyrazole moiety is a common feature in many pharmaceuticals, exhibiting activities such as anti-inflammatory, anti-cancer, and antimicrobial properties[1]. The presence of an amino group and an ethyl carboxylate group on the pyrazole ring provides two key points for further chemical modification, making it a valuable starting material for the generation of compound libraries in drug discovery programs.

Accurate structural elucidation is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution[2]. This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of the title compound, focusing on the chemical shifts and coupling constants that define its unique spectral signature.

Molecular Structure and Tautomerism

The structure of ethyl 5-amino-1H-pyrazole-3-carboxylate presents interesting tautomeric possibilities, a common feature of N-unsubstituted pyrazoles[3]. The proton on the nitrogen atom can potentially reside on either of the two ring nitrogens. Furthermore, the amino group can, in principle, exist in equilibrium with its imino tautomer. However, for 5-aminopyrazoles, the amino form is generally the most stable.

In the context of its hydrochloride salt, protonation is expected to occur at one of the pyrazole ring nitrogen atoms, the most basic sites in the molecule. This protonation will have a significant impact on the electronic distribution within the heterocyclic ring and, consequently, on the observed NMR chemical shifts.

Caption: Molecular structure of ethyl 5-amino-1H-pyrazole-3-carboxylate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.

Experimental Data for Ethyl 5-Amino-1H-pyrazole-3-carboxylate (Free Base)

The following ¹H NMR data has been reported for the free base in deuterated methanol (CD₃OD)[4]:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.0Singlet (s)1H-H-4 (pyrazole ring)
4.3Quartet (q)2H7.1-O-CH₂-CH₃
1.4Triplet (t)3H7.1-O-CH₂-CH₃
Interpretation and Rationale
  • H-4 (pyrazole ring) at 6.0 ppm: This singlet corresponds to the single proton on the pyrazole ring. Its relatively upfield position compared to typical aromatic protons is characteristic of electron-rich heterocyclic systems. The amino group at C-5 acts as an electron-donating group, increasing the electron density at C-4 and shielding this proton.

  • Ethyl Ester Protons: The quartet at 4.3 ppm and the triplet at 1.4 ppm are characteristic signals for an ethyl group. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom, hence their downfield shift. They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃) are split into a triplet by the two neighboring methylene protons. The coupling constant of 7.1 Hz is typical for free rotation around the C-C bond.

  • NH and NH₂ Protons: In CD₃OD, which is a protic solvent, the protons of the pyrazole NH and the amino NH₂ group undergo rapid exchange with the deuterium of the solvent. This often leads to broad signals or their complete disappearance from the spectrum.

Expected ¹H NMR Spectrum for the Hydrochloride Salt

Upon formation of the hydrochloride salt, significant changes in the ¹H NMR spectrum are anticipated, particularly when recorded in an aprotic solvent like DMSO-d₆.

  • Downfield Shift of Ring Protons: Protonation of the pyrazole ring will withdraw electron density, leading to a deshielding of the remaining ring proton (H-4). This signal is expected to shift downfield from 6.0 ppm.

  • Appearance of NH Protons: In DMSO-d₆, the exchangeable protons of the pyrazole NH and the newly formed ammonium group (NH₃⁺) will be observable as broad singlets. These are expected at a significantly downfield region, potentially above 10 ppm for the pyrazole NH and around 7-9 ppm for the NH₃⁺ protons, as seen in related aminopyrazole salts[5].

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts for Ethyl 5-Amino-1H-pyrazole-3-carboxylate Hydrochloride
Carbon AtomPredicted Chemical Shift Range (δ, ppm)Rationale
C=O (ester)160 - 165Typical chemical shift for an ester carbonyl carbon.
C-5 (pyrazole)145 - 155Attached to the amino group, expected to be downfield.
C-3 (pyrazole)140 - 150Attached to the carboxylate group.
C-4 (pyrazole)90 - 100Shielded by the electron-donating amino group.
-O-CH₂-60 - 65Deshielded by the adjacent oxygen atom.
-CH₃14 - 16Typical aliphatic methyl carbon.
Influence of Protonation on ¹³C Chemical Shifts

Protonation of the pyrazole ring is expected to cause a general downfield shift of the ring carbon signals due to the inductive effect of the positive charge. The magnitude of this shift will depend on the proximity of the carbon to the site of protonation.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality and reproducible NMR data, the following protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride sample is of high purity, as impurities will complicate the spectrum.

  • Solvent Selection: For the hydrochloride salt, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to good solubility and the ability to observe exchangeable NH protons.

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is common practice.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be employed if necessary.

NMR_Sample_Preparation A Weigh 10-20 mg of a high-purity sample B Transfer to a clean, dry NMR tube A->B C Add 0.6-0.7 mL of DMSO-d6 B->C D Cap and homogenize (vortex/sonicate) C->D E Insert into NMR spectrometer D->E

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Exploratory

Mechanism of action of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride derivatives

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 5-Amino-1H-Pyrazole-3-Carboxylate Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 5-Amino-1H-Pyrazole-3-Carboxylate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Derivatives synthesized from the versatile building block, ethyl 5-amino-1H-pyrazole-3-carboxylate, have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides a technical deep-dive into the predominant mechanisms of action for this class of compounds. We will deconstruct the molecular strategies these derivatives employ, with a primary focus on kinase inhibition, a cornerstone of their anticancer properties. Further, we will explore their roles in modulating inflammatory pathways via enzyme inhibition and their disruptive effects on microbial viability. This document is designed to be a functional resource, providing not only mechanistic theory but also field-proven experimental protocols, data interpretation frameworks, and visual guides to empower researchers in their drug discovery efforts.

The Pyrazole Scaffold: A Foundation of Pharmacological Diversity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug development.[2][3] Its metabolic stability and versatile synthetic handles allow for the creation of vast libraries of derivatives with finely-tuned pharmacological profiles.[1] This structural motif is present in a range of blockbuster drugs, from the anti-inflammatory celecoxib to a new generation of kinase inhibitors used in oncology like ibrutinib and ruxolitinib.[1][5] The ability of the pyrazole scaffold to present substituents in a defined three-dimensional space enables precise interactions with biological targets, making it a recurring structural theme in the pursuit of potent and selective therapeutic agents.

The specific starting moiety, ethyl 5-amino-1H-pyrazole-3-carboxylate, is a particularly valuable intermediate.[4] The amino group at the 5-position and the carboxylate at the 3-position serve as key anchor points for synthetic elaboration, allowing chemists to systematically probe the structure-activity relationships (SAR) required for potent biological activity.

Primary Mechanisms of Action: From Signal Transduction to Microbial Disruption

Derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate achieve their therapeutic effects through several distinct mechanisms. While the specific biological target is dictated by the derivative's unique substitutions, we can categorize the primary mechanisms into three major classes.

Case Study: Kinase Inhibition in Oncology

A predominant mechanism of action for pyrazole derivatives is the inhibition of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6] Pyrazole-based compounds have been successfully developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Fms-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 4 (IRAK4).[7][8][9]

The Causality of Inhibition: The pyrazole core often acts as a scaffold that mimics the hinge-binding region of ATP, the natural substrate for kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the amino acid residues in the ATP-binding pocket of the kinase, effectively anchoring the inhibitor. The various substituents appended to this core then explore adjacent pockets, conferring both potency and selectivity for the target kinase over other kinases in the human kinome.

Mechanistic studies on pyrazole-derived CDK2 inhibitors, for example, have shown that these compounds reduce the phosphorylation of the retinoblastoma (Rb) protein.[7][10] This action prevents the cell from progressing through the cell cycle, leading to arrest at the S and G2/M phases and ultimately inducing programmed cell death (apoptosis).[10][11]

Below is a generalized signaling pathway illustrating the impact of a pyrazole-based kinase inhibitor.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras GF Growth Factor GF->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Target Kinase) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Inhibitor Pyrazole Derivative Inhibitor->ERK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Generalized MAP Kinase signaling pathway inhibited by a pyrazole derivative.

Anti-Inflammatory Action via Enzyme Inhibition

Another well-documented mechanism for pyrazole derivatives is their anti-inflammatory activity, often achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][12] The drug Celecoxib is a classic example of a pyrazole-based selective COX-2 inhibitor. By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2]

Derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate have been specifically synthesized and evaluated for their anti-inflammatory properties using models like carrageenan-induced paw edema in rats.[13][14] Molecular modeling studies suggest these compounds fit into the active site of COX-2, forming hydrogen bonds and other interactions that block substrate access.[12]

Antimicrobial and Antiviral Mechanisms

The pyrazole scaffold is also a component of numerous agents with antimicrobial and antiviral activity.[15][16][17] The mechanisms here are diverse. Some pyrazole-thiazole hybrids have been shown to target bacterial topoisomerase II and IV, enzymes essential for DNA replication, leading to potent activity against resistant strains like MRSA.[18] Others disrupt the central nervous system of insects by blocking GABA receptors, a mechanism exploited in pesticides.[19] The broad-spectrum activity highlights the scaffold's ability to be adapted to interact with a wide variety of protein targets across different species.

Experimental Workflow for Mechanistic Elucidation

A self-validating, multi-step experimental workflow is crucial to confidently determine the mechanism of action. The process begins with broad, high-throughput screening and progressively narrows down to specific molecular interactions and cellular consequences.

Experimental_Workflow A Step 1: Primary Screening (e.g., Cell Viability Assay) B Step 2: Target Class Identification (e.g., Broad Kinase Panel) A->B Identify active compounds C Step 3: Biochemical Validation (In Vitro IC50 Determination) B->C Identify specific target(s) D Step 4: Cellular Target Engagement (e.g., Western Blot for p-Target) C->D Confirm activity on purified target E Step 5: Phenotypic Confirmation (Cell Cycle Analysis, Apoptosis Assays) D->E Verify target inhibition in a cellular context F Conclusion: Confirmed Mechanism of Action E->F Link molecular action to cellular outcome

Caption: A logical workflow for investigating the mechanism of action.

Core Experimental Protocols

The following protocols represent foundational assays for investigating the mechanisms described above. They are presented as a starting point, and optimization is always required based on the specific derivative, target, and cell line used.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., CDK2/Cyclin A) in kinase buffer.

    • Prepare a 2X substrate solution (e.g., a peptide substrate like Histone H1) and ATP in kinase buffer.

    • Serially dilute the pyrazole derivative test compounds in DMSO, then dilute into kinase buffer to create 10X final concentrations.

  • Assay Plate Setup:

    • Add 5 µL of 10X test compound or control (e.g., Staurosporine for positive control, DMSO for negative control) to a 384-well plate.

    • Add 20 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 25 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to controls.

    • Plot percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell Viability Assay (MTT)

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well.[2]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Plot viability versus concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for Phosphorylated Protein Analysis

Principle: This technique allows for the detection of a specific protein (total and phosphorylated) in a cell lysate, providing direct evidence of target engagement and inhibition of a kinase's activity.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the pyrazole derivative at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Rb (Thr821)) overnight at 4°C.[7][10]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film.

  • Stripping and Re-probing:

    • To normalize data, the membrane can be stripped of antibodies and re-probed with an antibody for the total target protein (e.g., anti-total-Rb) and/or a loading control (e.g., anti-β-actin).

Data Synthesis and Interpretation

No single experiment tells the whole story. The strength of a mechanistic claim lies in the convergence of data from biochemical, cellular, and phenotypic assays.

Table 1: Hypothetical Activity Data for Novel Pyrazole Derivatives

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Line GI50 (nM)Mechanism Confirmation
PZ-101 CDK2: 8CDK1: 850MCF-7: 75p-Rb reduction observed
PZ-102 FLT3: 5KDR: 600MV4-11: 45p-FLT3 reduction observed
PZ-103 COX-2: 45COX-1: >10,000-PG E2 production inhibited
PZ-104 S. aureus MIC (µg/mL): 2--DNA gyrase inhibition

This synthesized data illustrates how a strong lead candidate like PZ-101 shows high potency for its target kinase (CDK2), good selectivity against a closely related kinase (CDK1), potent anti-proliferative activity in a relevant cancer cell line (MCF-7), and a confirmed effect on the downstream biomarker (p-Rb).

Conclusion and Future Directions

Derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate represent a highly versatile and pharmacologically relevant class of compounds. Their mechanisms of action are diverse, with kinase inhibition standing out as a particularly fruitful area for anticancer drug discovery. A systematic and logical progression from broad screening to specific molecular validation is essential for accurately elucidating these mechanisms. Future research should focus on leveraging structural biology and computational modeling to design next-generation derivatives with enhanced potency and improved kinase selectivity, thereby minimizing off-target effects and improving the therapeutic window.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Pharmaceutical and Clinical Research.
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC.
  • Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Pyrazole, Synthesis and Biological Activity. SlideShare.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Ethyl 5-amino-1H-pyrazole-3-carboxyl
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Synthesis, Characterization of Ethyl 5-(substituted)
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxyl
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis of 3-(2-aminoethyl)
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar.

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Foundational

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride solubility profile in DMSO and methanol

Title: Comprehensive Solubility Profiling of Ethyl 5-amino-1H-pyrazole-3-carboxylate Hydrochloride in DMSO and Methanol Executive Summary Ethyl 5-amino-1H-pyrazole-3-carboxylate (Free base CAS: 105434-90-0; Hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Solubility Profiling of Ethyl 5-amino-1H-pyrazole-3-carboxylate Hydrochloride in DMSO and Methanol

Executive Summary

Ethyl 5-amino-1H-pyrazole-3-carboxylate (Free base CAS: 105434-90-0; Hydrochloride salt CAS: 1298034-20-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of anti-inflammatory agents, antiviral compounds, and P2Y14 receptor antagonists[1][2][3][4]. While the free base exhibits favorable lipophilicity for organic synthesis, its conversion to a hydrochloride (HCl) salt fundamentally alters its physicochemical landscape. For drug development professionals, understanding the solvation thermodynamics of this specific salt form in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for accurate high-throughput screening (HTS) stock preparation and downstream assay reliability.

This technical guide dissects the mechanistic causality behind the solubility behavior of the HCl salt form, provides structured quantitative estimations, and outlines a self-validating thermodynamic protocol for empirical quantification.

Solvation Thermodynamics: Causality and Mechanisms

The solubility of a compound is not merely a static value; it is a dynamic equilibrium dictated by the energy required to disrupt the crystalline lattice versus the energy released upon solvation. The protonation of ethyl 5-amino-1H-pyrazole-3-carboxylate yields a pyrazolium cation and a chloride anion. This ionic nature demands specific solvent properties for optimal dissolution.

DMSO (Polar Aprotic Solvation)

DMSO is the gold standard for HTS stock solutions due to its high dielectric constant and powerful solvating capabilities[5]. It acts as a strong hydrogen-bond acceptor, readily interacting with the primary amine (-NH₂) and the protonated pyrazole nitrogen of the cation. However, because DMSO lacks a labile proton, it is a polar aprotic solvent. It cannot effectively solvate the chloride anion (Cl⁻) via hydrogen bonding. Consequently, while the organic cation is highly stabilized by dipole-dipole interactions, the "naked" chloride anion creates an energetic penalty, slightly capping the absolute thermodynamic solubility of the salt compared to protic environments.

Methanol (Polar Protic Solvation)

Methanol, conversely, is a polar protic solvent. It provides both hydrogen-bond donating and accepting capabilities. The oxygen atom of methanol solvates the pyrazolium cation, while the hydroxyl proton forms strong ion-dipole interactions and hydrogen bonds with the chloride anion. This dual-solvation mechanism effectively stabilizes both halves of the dissociated salt, significantly lowering the free energy of the system and driving the equilibrium toward maximum dissolution.

Solvation_Mechanisms Salt Ethyl 5-amino-1H-pyrazole- 3-carboxylate HCl DMSO DMSO (Polar Aprotic) Salt->DMSO Dipole-Dipole & H-bond Acceptance MeOH Methanol (Polar Protic) Salt->MeOH Ion-Dipole & Cl- Solvation DMSO_Sol High Solubility (Cation Solvation) DMSO->DMSO_Sol MeOH_Sol Optimal Solubility (Cation & Anion Solvation) MeOH->MeOH_Sol

Solvation mechanics of the hydrochloride salt in polar aprotic vs. polar protic solvents.

Quantitative Physicochemical Data

While the free base form demonstrates broad solubility across organic solvents[1], the hydrochloride salt exhibits distinct partitioning behaviors. The table below synthesizes the expected solubility profiles based on the solvent's physicochemical properties and the compound's structural thermodynamics.

Table 1: Comparative Solvation Profile for the Hydrochloride Salt

Solvent ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.732.7
H-Bond Donor Capacity NoneHigh
Anion (Cl⁻) Solvation PoorExcellent
Cation Solvation ExcellentGood
Estimated Solubility Profile Soluble (Suitable for 10-50 mM stocks)Highly Soluble (>50 mM)
Stability Risk Low (Hygroscopic water uptake possible)Moderate (Theoretical transesterification)

Note: While methanol provides superior absolute solubility for the HCl salt, DMSO remains the preferred vehicle for biological assays to prevent solvent-induced cytotoxicity and precipitation upon aqueous dilution[6][7].

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To empirically determine the exact solubility of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, kinetic solubility methods (adding DMSO stocks to buffers) are insufficient, as they are prone to supersaturation artifacts and laser nephelometry scattering errors[6][7].

As an Application Scientist, I mandate the Thermodynamic Shake-Flask Method [5][8]. This protocol is a self-validating system: by requiring the persistent presence of undissolved solid at the end of the incubation, the system physically proves that thermodynamic equilibrium (saturation) has been achieved. Furthermore, sampling at two distinct time points ensures the dissolution curve has plateaued.

Step-by-Step Methodology
  • Solid Excess Preparation: Accurately weigh an excess amount of crystalline ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride (e.g., 50 mg) into a chemically inert, sealable borosilicate glass vial.

  • Solvent Introduction: Add exactly 1.0 mL of the target solvent (anhydrous DMSO or HPLC-grade Methanol) to the vial.

  • Isothermal Equilibration: Seal the vial tightly to prevent solvent evaporation or atmospheric moisture absorption. Incubate the vial on an orbital shaker at 400 rpm at a strictly controlled 25.0 ± 0.1 °C[8].

  • Equilibrium Validation (Self-Check): After 24 hours, visually inspect the vial. Critical Causality: If no solid remains, the solution is not saturated. You must add more solid and restart the incubation to ensure true thermodynamic saturation[5][8].

  • Phase Separation: After 48 hours (to ensure plateau), transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid[7]. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter membrane does not adsorb the compound).

  • Quantification: Carefully aspirate the saturated supernatant. Dilute the sample appropriately (e.g., 1:100 or 1:1000) in the mobile phase to fall within the linear dynamic range of your analytical instrument. Quantify the concentration using Isocratic HPLC-UV against a pre-established 5-point external calibration curve[8].

Shake_Flask_Workflow Step1 1. Solid Excess Addition (Crystalline HCl Salt) Step2 2. Solvent Introduction (DMSO or Methanol) Step1->Step2 Step3 3. Isothermal Shaking (25°C, 400 rpm, 24-48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation/Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification (vs. Calibration Curve) Step4->Step5

Step-by-step thermodynamic shake-flask methodology for solubility determination.

Analytical Caveats and Best Practices

When executing this protocol, researchers must account for the chemical stability of the ethyl ester moiety. In methanol, the presence of the hydrochloride salt creates a mildly acidic microenvironment. Over prolonged incubations (e.g., >72 hours) or at elevated temperatures, there is a theoretical risk of acid-catalyzed transesterification, converting the ethyl ester to a methyl ester.

To mitigate this, HPLC-UV chromatograms should be carefully monitored for the emergence of secondary peaks. If transesterification is detected, the incubation time should be restricted to 24 hours, or the temperature strictly maintained at 20°C to suppress reaction kinetics while still capturing the solubility plateau.

References

  • bioRxiv. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. Retrieved from:[Link]

  • ACS Publications. Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Retrieved from: [Link]

  • Namiki Shoji. 100g+ Bulk List (CAS 1298034-20-4 for HCl salt). Retrieved from:[Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Retrieved from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Retrieved from: [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-Amino-1H-Pyrazole-3-Carboxylate Hydrochloride

Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to serve as a versatile bioisosteric replacement for other aromatic rings, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] Pyrazole-containing compounds have been successfully developed into a wide array of FDA-approved drugs for treating conditions ranging from inflammation (e.g., Celecoxib) to cancer.[1][2][3] Ethyl 5-amino-1H-pyrazole-3-carboxylate, particularly in its stable hydrochloride salt form, is a critical building block for synthesizing more complex molecules, including potent protein kinase inhibitors used in targeted cancer therapies.[4][5]

Given its foundational role, the unambiguous structural confirmation and quality control of this intermediate are paramount. Spectroscopic techniques, namely Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide rapid, non-destructive, and highly informative methods for its characterization. This guide provides an in-depth look at the theoretical basis, practical execution, and data interpretation for the IR and UV-Vis analysis of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride.

Molecular Structure and Key Functional Groups

To properly interpret spectroscopic data, one must first understand the molecule's structure and the constituent functional groups that will interact with electromagnetic radiation. The hydrochloride salt form is particularly important as it protonates the most basic site, the 5-amino group, converting it into an ammonium cation (-NH3+).

Caption: Key functional groups on ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride.

Part 1: Infrared (IR) Spectroscopic Characterization

Theoretical Principles: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites various vibrational modes (stretching, bending, scissoring, rocking). The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it resides in. For ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, IR spectroscopy is exceptionally useful for confirming the presence of its key functional groups.

The most critical diagnostic feature is the presence of the primary ammonium group (-NH3+) instead of a primary amine (-NH2). This salt formation significantly alters the N-H stretching and bending frequencies.[6] We also expect to see characteristic absorptions for the ester's carbonyl (C=O) and C-O bonds, as well as vibrations from the pyrazole ring itself.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powders due to its speed and minimal sample preparation. It eliminates the need for making KBr pellets.[9][10][11]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it with a soft tissue soaked in isopropanol and allow it to dry completely.[12]

  • Background Scan: With the clean crystal and anvil, perform a background scan. This captures the IR spectrum of the ambient environment (CO2, H2O) and the crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[13]

  • Apply Pressure: Lower the press anvil and apply consistent pressure to ensure firm contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[9][10]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: After the scan, the background is automatically subtracted. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Cleaning: Retract the anvil, remove the sample powder, and clean the crystal surface with isopropanol as in step 1.

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Data Interpretation: Expected Absorption Bands

The IR spectrum of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride will display a series of characteristic absorption bands. The table below summarizes the expected frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3200 - 2800Strong, BroadN-H StretchingPrimary ammonium salt (-NH₃⁺)[6]
~1725 - 1705Strong, SharpC=O StretchingEster carbonyl[14]
~1630 - 1600MediumN-H Bending (Asymmetric)Primary ammonium salt (-NH₃⁺)[6][15]
~1550 - 1500MediumN-H Bending (Symmetric)Primary ammonium salt (-NH₃⁺)[6][16]
~1580 - 1475Medium-WeakC=C, C=N StretchingPyrazole ring skeletal vibrations[7][17]
~1250 - 1200StrongC-O Stretching (Asymmetric)Ester (C-O-C)[18]
~1100 - 1050MediumC-N StretchingC-NH₃⁺ bond

Expert Insights: The most telling feature is the broad, strong absorption band between 2800 and 3200 cm⁻¹. This "ammonium band" is distinct from the sharper, paired N-H stretching bands of a free primary amine that typically appear between 3500 and 3300 cm⁻¹.[6] The presence of this broad feature, along with the two distinct N-H bending peaks around 1620 cm⁻¹ and 1520 cm⁻¹, provides compelling evidence for the hydrochloride salt form.

Part 2: UV-Visible (UV-Vis) Spectroscopic Characterization

Theoretical Principles: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground electronic state to a higher energy excited state.[19] In organic molecules, the most common transitions are from π bonding orbitals and n non-bonding orbitals to π* anti-bonding orbitals (π→π* and n→π*).[20][21] These transitions require the presence of unsaturated functional groups, known as chromophores.

For ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, the pyrazole ring is the primary chromophore.[22] The conjugated system of double bonds within the aromatic ring gives rise to intense π→π* transitions. The amino and ester groups act as auxochromes, which can modify the wavelength and intensity of the absorption maximum (λmax).[23] The position of λmax is sensitive to solvent polarity, a phenomenon known as solvatochromism.[21][23]

Experimental Protocol: Solution-Phase Analysis

UV-Vis analysis requires dissolving the sample in a suitable solvent that is transparent in the wavelength range of interest.

Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the analytical region (typically >210 nm). Ethanol or methanol are common and appropriate choices.[23]

  • Sample Preparation: Prepare a dilute stock solution of the compound of known concentration (e.g., 1 mg/mL). From this, prepare a final analysis solution (e.g., ~10 µg/mL) to ensure the absorbance reading falls within the instrument's linear range (ideally 0.2 - 0.8 A.U.).[24]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.[25]

  • Blanking/Zeroing: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and perform a baseline correction or "zero" across the entire wavelength scan range (e.g., 400 nm down to 200 nm). This subtracts any absorbance from the solvent and the cuvette.[25]

  • Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it back in the instrument.

  • Spectrum Acquisition: Scan the sample over the defined wavelength range. The instrument will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Caption: Standard workflow for UV-Vis analysis of an organic compound.

Data Interpretation: Expected Absorption Maxima

Substituted pyrazoles typically exhibit strong absorption in the UV region due to π→π* transitions within the aromatic ring.

SolventExpected λmax (nm)Electronic Transition
Ethanol / Methanol~210 - 240 nmπ→π*[26][27]

Conclusion

The combined application of IR and UV-Vis spectroscopy provides a robust and efficient framework for the characterization of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride. IR spectroscopy definitively confirms the presence of the key functional groups and, crucially, verifies the formation of the ammonium hydrochloride salt. UV-Vis spectroscopy corroborates the presence of the pyrazole chromophore and provides a quantitative measure of its electronic structure. Together, these techniques form an essential part of the quality control workflow for this vital building block in pharmaceutical research and development.

References

  • ResearchGate. (n.d.). Pyrazole: An Important Core in Many Marketed and Clinical Drugs.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Faria, J., et al. (n.d.). Structure and IR Spectra of 3(5)
  • IGNITED MINDS. (2022, October 15). A review on Chemistry and Therapeutic effect of Pyrazole. IGNITED MINDS.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Journal of Chemical Health Risks. (2024, November 20).
  • Notario, A., et al. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC.
  • Journal of the American Chemical Society. (n.d.). THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES.
  • ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • L. J. Bellamy. (n.d.).
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • ResearchGate. (n.d.). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar....
  • Polymer Chemistry Characterization Lab. (n.d.).
  • ChemicalBook. (2025, July 24). ethyl 5-amino-1H-pyrazole-3-carboxylate | 105434-90-0.
  • MDPI. (2020, October 11). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. MDPI.
  • Beilstein-Institut. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. PMC.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • BLD Pharm. (n.d.). 105434-90-0|Ethyl 5-amino-1H-pyrazole-3-carboxylate.
  • Shimadzu. (n.d.). Powder Samples.
  • International Journal of Engineering Research & Technology. (2018, March 13).
  • PubChemLite. (n.d.). Ethyl 5-amino-1h-pyrazole-3-carboxylate (C6H9N3O2).
  • MDPI. (2021, July 15). Structure and IR Spectra of 3(5)
  • ResearchGate. (n.d.). UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in....
  • Jasco UK. (n.d.).
  • MDPI. (2022, March 21).
  • Scribd. (2018, March 13). UV-Visible Spectroscopy of Organic Compounds.
  • ResearchGate. (2025, August 7). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole....
  • ResearchGate. (n.d.). VUV optical-absorption and near threshold electron energy loss spectra of pyrazole.
  • SlideShare. (2023, May 24). UV-VIS spectroscopy.
  • SlidePlayer. (n.d.). UV-Vis. Molecular Absorption Spectroscopy.
  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • PubChem. (n.d.). ethyl 5-amino-1H-pyrazole-3-carboxylate.
  • ResearchGate. (n.d.). FTIR spectra of the H 2 O-and NH + 4-bending vibrations of NH 4....
  • YouTube. (2025, May 22). UV–Visible Spectrophotometry for Organic Compounds | Wavelength Scanning & Kinetics Analysis.
  • ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • SciSpace. (1990, May 1). Vibrational spectroscopy of the ammoniated ammonium ions NH4+(NH3)n (n = 1-10).
  • Thermo Fisher Scientific. (n.d.). Pharmaceutical standards guide for UV-Vis spectrophotometers.

Sources

Protocols & Analytical Methods

Method

Preparation of kinase inhibitors from ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors from Ethyl 5-amino-1H-pyrazole-3-carboxylate Hydrochloride Executive Summary The development of small-molecule kinase inhibitors remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors from Ethyl 5-amino-1H-pyrazole-3-carboxylate Hydrochloride

Executive Summary

The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology and immunology. Among the most privileged heterocyclic scaffolds in kinase drug discovery is the pyrazolo[1,5-a]pyrimidine core. This Application Note details a highly optimized, three-stage synthetic workflow to generate diverse, library-ready kinase inhibitors starting from the versatile building block ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride . By bridging mechanistic rationale with self-validating experimental protocols, this guide provides researchers with a robust framework for synthesizing inhibitors targeting kinases such as ALK, TrkA, AAK1, and CK2[1],[2],[3].

Mechanistic Rationale & Pharmacophore Logic

The pyrazolo[1,5-a]pyrimidine system is exceptionally effective at mimicking the adenine ring of ATP. The nitrogen atoms within the fused bicyclic core act as potent hydrogen bond acceptors, forming critical bidentate interactions with the backbone amide NH groups in the kinase hinge region (e.g., Val116 in CK2 or Met592 in TrkA)[4],[2].

Starting from ethyl 5-amino-1H-pyrazole-3-carboxylate allows for the rapid construction of this core. The exocyclic 5-amino group and the adjacent N1 of the pyrazole readily undergo a [3+2]-type cyclocondensation with 1,3-dielectrophiles (such as enaminones or 1,3-diketones). The retained carboxylate group serves as a highly versatile synthetic handle, allowing for late-stage diversification via amide coupling to probe the solvent-exposed channel or the DFG-out pocket of the kinase[3],[5].

PharmacophoreLogic Kinase Kinase ATP-Binding Site Hinge Hinge Region Forms bidentate H-bonds with kinase backbone Kinase->Hinge Core Pyrazolo[1,5-a]pyrimidine Core Electron-rich heteroaromatic system acting as the rigid scaffold Hinge->Core Anchors Amide C-Linked Amide Substituent Provides target selectivity (e.g., ALK, CK2, TrkA) Core->Amide Functionalized via Solvent Solvent-Exposed Region Tolerates bulky, polar groups to improve solubility and PK Amide->Solvent Extends into

Pharmacophore logic of pyrazolo[1,5-a]pyrimidine inhibitors in the ATP pocket.

Retrosynthetic Strategy & Workflow

The workflow is designed to maximize atom economy and minimize purification bottlenecks. It proceeds via three distinct stages:

  • Core Assembly: In situ free-basing and cyclization.

  • Saponification: Mild ester hydrolysis to the active carboxylic acid.

  • Diversification: High-efficiency amide coupling.

SynthesisWorkflow SM Ethyl 5-amino-1H-pyrazole- 3-carboxylate HCl FreeBase Free Base Intermediate SM->FreeBase NaOAc Neutralization Core Pyrazolo[1,5-a]pyrimidine Ester Core FreeBase->Core 1,3-Dielectrophile AcOH, 110°C Acid Pyrazolo[1,5-a]pyrimidine Carboxylic Acid Core->Acid LiOH, THF/H2O Saponification Inhibitor Final Kinase Inhibitor (Amide Derivative) Acid->Inhibitor Amine, HATU, DIPEA Amide Coupling

Workflow for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Step-by-Step Experimental Protocols

Stage 1: Preparation of the Pyrazolo[1,5-a]pyrimidine Core

Objective: Synthesize ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (a representative core) via condensation with 4,4-dimethoxybutan-2-one[1].

  • Reagents: Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride (1.0 eq), 4,4-dimethoxybutan-2-one (1.5 eq), Sodium Acetate (NaOAc, 1.2 eq), Glacial Acetic Acid (solvent).

  • Procedure:

    • Suspend ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride (10.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add anhydrous NaOAc (12.0 mmol) and stir at room temperature for 15 minutes.

    • Add 4,4-dimethoxybutan-2-one (15.0 mmol) dropwise.

    • Purge the system with N₂, heat to 110 °C, and stir overnight (approx. 14 hours).

    • Self-Validation Check: Monitor by LC-MS. The starting material mass (m/z 156 for free base) should be completely consumed, replaced by the product mass (m/z 206).

    • Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

    • Extract the aqueous layer twice with EtOAc, dry the combined organics over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the ester core.

  • Causality & E-E-A-T Insight: Using the hydrochloride salt directly is often problematic for nucleophilic condensations. By adding NaOAc, the HCl salt is neutralized in situ to liberate the nucleophilic 5-amino group. Simultaneously, this generates acetic acid, which acts as the ideal protic catalyst to promote the formation of the intermediate imine/enamine before ring closure.

Stage 2: Mild Saponification (Ester Hydrolysis)

Objective: Convert the ethyl ester to the corresponding carboxylic acid for downstream coupling[6],[7].

  • Reagents: Pyrazolo[1,5-a]pyrimidine ester (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF/H₂O (3:1 v/v).

  • Procedure:

    • Dissolve the ester core (8.0 mmol) in a 3:1 mixture of THF and deionized water (40 mL).

    • Add LiOH·H₂O (24.0 mmol) in one portion.

    • Stir the biphasic mixture vigorously at room temperature for 12 hours.

    • Self-Validation Check: TLC (10% MeOH in DCM) should show baseline retention of the carboxylate salt compared to the high-Rf starting ester.

    • Remove THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL H₂O and wash once with Diethyl Ether to remove non-polar impurities.

    • Acidify the aqueous layer to pH 3-4 using 1N HCl. The product will precipitate as a white/off-white solid.

    • Filter the precipitate, wash with cold water, and dry in vacuo at 50 °C for 24 hours.

  • Causality & E-E-A-T Insight: LiOH is specifically chosen over NaOH or KOH. The lithium ion strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester carbon. This allows the hydrolysis to proceed efficiently at room temperature, which is critical because heating heteroaromatic carboxylic acids often leads to unwanted decarboxylation.

Stage 3: Amide Coupling (Inhibitor Diversification)

Objective: Couple the carboxylic acid with a target amine to yield the final kinase inhibitor[8],[9].

  • Reagents: Pyrazolo[1,5-a]pyrimidine carboxylic acid (1.0 eq), Target Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) under N₂.

    • Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at room temperature for 20 minutes to pre-form the active ester.

    • Add the target amine (1.2 mmol) (e.g., 2,5-difluoroaniline for TrkA targeting)[2].

    • Stir at room temperature for 4–6 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in 50% MeCN/H₂O and inject into LC-MS to confirm the presence of the desired amide mass and the disappearance of the activated ester intermediate.

    • Dilute the reaction with EtOAc (50 mL) and wash sequentially with 5% aqueous LiCl (3 × 20 mL) to remove DMF, followed by brine.

    • Dry the organic layer, concentrate, and purify by preparative HPLC or flash chromatography.

  • Causality & E-E-A-T Insight: Heteroaromatic carboxylic acids can be electronically deactivated. HATU is utilized because the 7-azabenzotriazole leaving group is highly reactive, driving the coupling of even sterically hindered or weakly nucleophilic anilines (common in kinase inhibitors) to completion without requiring elevated temperatures.

Quantitative Reaction Optimization Data

The following table summarizes representative quantitative data for the synthesis of three distinct kinase inhibitor analogs using the protocols described above.

DerivativeAmine Coupling PartnerTarget KinaseCyclization Yield (%)Coupling Yield (%)Overall Yield (%)
Compound A 2,5-DifluoroanilineTrkA[2]827561.5
Compound B 4-(4-Methylpiperazin-1-yl)anilineALK[1]826855.7
Compound C BenzylamineAAK1[3]828569.7

Note: Cyclization yield is constant as all derivatives stem from the same batch of the synthesized core intermediate.

References

  • [6] UBE2K modulators and methods for their use. Google Patents (US11091447B2). Available at:

  • [7] Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications. Available at:[Link]

  • [1] Nitrogen-containing macrocyclic compound, and preparation method therefor and medical use thereof. Google Patents (WO2024046512A2). Available at:

  • [8] Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. bioRxiv. Available at:[Link]

  • [9] Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. PMC / NIH. Available at:[Link]

  • [4] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available at:[Link]

  • [2] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at:[Link]

  • [3] Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at:[Link]

  • [5] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC / NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low solubility of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride in aqueous media

Welcome to the Advanced Formulation Support Center. This guide is designed for medicinal chemists, formulation scientists, and pharmacologists struggling with the aqueous solubility of Ethyl 5-amino-1H-pyrazole-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for medicinal chemists, formulation scientists, and pharmacologists struggling with the aqueous solubility of Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride .

Despite being a hydrochloride salt, researchers frequently encounter unexpected precipitation when transitioning this building block into biological buffers. This guide dissects the thermodynamic causality behind these failures, provides an interactive troubleshooting matrix, and establishes a self-validating formulation protocol.

The Mechanistic Root of the Problem

To solve the solubility issue, we must first understand the physicochemical nature of the molecule. Why does a hydrochloride salt fail to dissolve in aqueous media?

  • The pHmax​ Threshold and Free Base Precipitation: Pyrazoles are weakly basic heterocycles. While the C5-amino group can be protonated to form the HCl salt, the electron-withdrawing C3-ethyl ester significantly lowers the pKa of the conjugate acid. When this salt is introduced into a neutral biological buffer (e.g., pH 7.4), the environment exceeds the compound's pHmax​ . The salt rapidly dissociates, yielding the unprotonated free base. Because the free base possesses a highly lipophilic ethyl ester and a planar aromatic core, its intrinsic aqueous solubility ( S0​ ) is exceptionally low, leading to immediate precipitation[1].

  • Crystal Packing Energy: The planar nature of the pyrazole ring allows for strong intermolecular hydrogen bonding between the C5-amino donors and the C3-ester/pyrazole nitrogen acceptors. This high planarity results in massive crystal lattice energy that thermodynamically resists aqueous solvation[2].

  • The Common-Ion Effect: If your assay medium contains high concentrations of chloride ions (such as Phosphate-Buffered Saline or standard saline), the excess Cl− drives the dissociation equilibrium backward. This common-ion effect drastically suppresses the apparent solubility of the hydrochloride salt before it even has a chance to convert to the free base[1].

Equilibrium and Precipitation Pathways

G A Ethyl 5-amino-1H-pyrazole- 3-carboxylate HCl (Solid) B Dissolved Salt (Protonated Pyrazole + Cl-) A->B Dissolution in pure H2O C Free Base Formation (pH > pKa) B->C Addition of Buffer (pH > 6.0) E Common-Ion Effect (High [Cl-]) B->E Saline/PBS added D Precipitation (Insoluble Free Base) C->D Exceeds Intrinsic Solubility (S0) E->A Drives equilibrium back to solid

Caption: Chemical equilibrium and precipitation pathways of the pyrazole hydrochloride salt.

Troubleshooting Guide & FAQs

Q1: I successfully dissolved the salt in pure LC-MS grade water at 10 mg/mL, but it crashed out instantly when I spiked it into my cell culture media. What happened? A1: You triggered a pH -induced precipitation. Pure water takes on the acidic pH of the dissolved hydrochloride salt (often pH 3-4), maintaining the compound in its ionized, soluble state. Cell culture media is buffered to pH ~7.4. Upon spiking, the pH rapidly shifts above the compound's pKa , forcing the molecule into its highly insoluble free base form[3].

Q2: Can I just heat the aqueous solution or use an ultrasonic bath to force the precipitate back into solution? A2: No. While heating increases kinetic dissolution and temporarily improves thermodynamic solubility, it is a flawed strategy for this specific compound. Pyrazole derivatives with ester linkages are susceptible to hydrolysis at elevated temperatures in aqueous media. Heating may degrade your active pharmaceutical ingredient (API) into 5-amino-1H-pyrazole-3-carboxylic acid. Furthermore, upon cooling to physiological temperatures (37°C), the solution will supersaturate and the free base will eventually crystallize out[4].

Q3: What is the most reliable way to formulate this for in vitro assays without permanently altering the molecule's chemical structure? A3: You must use a physical solubility enhancement approach[5]. We recommend a two-step "Cosolvent + Complexation" strategy. First, use a water-miscible cosolvent (like DMSO) to break the high crystal lattice energy. Second, introduce a complexing agent like Hydroxypropyl- β -cyclodextrin (HP- β -CD) into the aqueous phase. The hydrophobic cavity of HP- β -CD encapsulates the lipophilic ethyl ester, shielding it from water, while its hydrophilic exterior maintains aqueous solubility.

Quantitative Comparison of Solubilization Strategies

To select the right approach for your specific downstream application, compare the expected concentration limits and biological risks of various solubilization techniques.

Solubilization StrategyMechanism of ActionTypical Max ConcentrationPrimary Risk / Drawback
Pure Water (pH < 3) Complete ionization of the basic pyrazole centers.~5.0 - 10.0 mg/mLHighly acidic; incompatible with live cell assays or physiological targets.
10% DMSO in PBS Lowers dielectric constant; disrupts crystal lattice energy.~0.5 - 1.0 mg/mLDMSO toxicity in sensitive cell lines (typically >1% v/v is cytotoxic).
Micellar (5% Tween 80) Encapsulation of the free base within surfactant micelles.~1.0 - 3.0 mg/mLSurfactants frequently interfere with membrane-bound target proteins.
20% HP- β -CD in Water Host-guest inclusion complexation of the lipophilic ester.~2.0 - 5.0 mg/mL Requires optimization of the host-guest molar ratio.

Self-Validating Formulation Protocol: HP- β -CD Complexation

This protocol details the preparation of a 5 mg/mL thermodynamically stable aqueous stock suitable for physiological assays.

Causality of Design: By pre-dissolving the solid in a volatile/miscible cosolvent, we bypass the initial kinetic barrier of the crystal lattice. By adding this directly into a cyclodextrin solution, the free base is instantly trapped in the hydrophobic cavity before nucleation can occur.

Experimental Workflow

Workflow Step1 1. Weigh Compound (Target: 5 mg) Step2 2. Add Cosolvent (50 µL DMSO) Step1->Step2 Step3 3. Vortex & Sonicate (2 mins @ 25°C) Step2->Step3 Step4 4. Add to Aqueous Phase (Dropwise into 20% HP-β-CD) Step3->Step4 Step5 Clear Solution? Step4->Step5 Step6 Proceed to UV-Vis Validation Step5->Step6 Yes (Visual) Step7 Increase HP-β-CD Molar Ratio Step5->Step7 No (Turbid) Step7->Step3 Re-formulate

Caption: Step-by-step cosolvent and complexation workflow for aqueous formulation.

Step-by-Step Methodology
  • Preparation of Host Solution: Dissolve 200 mg of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 800 µL of sterile Phosphate-Buffered Saline (PBS, pH 7.4). Vortex continuously until the solution is completely clear and free of striations.

  • API Solubilization (Lattice Disruption): Accurately weigh 5.0 mg of Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride. Dissolve the solid in 50 µL of molecular biology grade DMSO. Sonicate for 2 minutes at 25°C until no particulate matter is visible.

  • Kinetic Complexation: Place the HP- β -CD solution on a magnetic stirrer set to 400 rpm. Add the DMSO-API solution strictly dropwise (10 µL at a time) directly into the center of the vortex. Note: Rapid addition will cause local supersaturation and irreversible precipitation.

  • Thermodynamic Equilibration: Allow the mixture to stir for 30 minutes at room temperature. This ensures the inclusion complex reaches thermodynamic equilibrium.

  • Volume Adjustment: QS (quantum satis) to exactly 1.0 mL with PBS.

The Self-Validation Checkpoint

To guarantee trustworthiness and ensure you are not dosing a suspension of sub-visible particles, you must validate the system:

  • Action: Pass 100 µL of the final formulation through a 0.22 µm PTFE syringe filter. Dilute both the unfiltered and filtered samples 1:100 in methanol.

  • Measurement: Measure the UV absorbance of both samples at the compound's λmax​ (approx. 254 nm).

  • System Logic: Calculate the ratio: Absfiltered​/Absunfiltered​ .

    • If the ratio is ≥0.95 , the compound is fully complexed and thermodynamically stable. The protocol is validated.

    • If the ratio is <0.95 , the compound is precipitating as micrometric free base. The complexation failed, and you must restart the protocol using a higher molar ratio of HP- β -CD.

References

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (via USPTO) URL:1

  • Overcoming poor solubility of pyrazole derivatives during reaction workup Source: Benchchem Technical Support URL:3

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition... Source: PubMed Central (PMC) / NIH URL:2

  • Improving solubility of pyrazole derivatives for reaction Source: Benchchem Technical Support URL:4

  • Improving solubility – a close look at available approaches Source: Sigma-Aldrich / MilliporeSigma URL:5

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Ethyl 5-Amino-1H-Pyrazole-3-Carboxylate Hydrochloride

Welcome to the technical support center for the purification of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. As a Senior Application Scientist, my goal is to not only provide step-by-step protocols but also to explain the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Understanding the Molecule and the Challenge

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic compound with multiple functional groups: a pyrazole ring, an amino group, and an ethyl ester. The presence of the hydrochloride salt significantly influences its solubility profile, making it more soluble in polar solvents. The primary challenge in its recrystallization is to identify a solvent or a solvent system that allows for high solubility at elevated temperatures and low solubility at lower temperatures, while leaving impurities dissolved.

II. Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.

Question 1: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What's going wrong?

Answer:

This is a common issue, often related to the solution not being supersaturated. Here’s a systematic approach to troubleshoot this problem:

Possible Causes and Step-by-Step Solutions:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this. Reduce the volume by about 10-20% and then allow the solution to cool slowly again.

  • Supersaturation without Nucleation: The solution might be supersaturated, but crystal growth has not been initiated.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small amount of pure, previously crystallized product, add a "seed crystal" to the cooled solution. This will act as a template for further crystallization.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: You will need to consider a different solvent or a mixed-solvent system. Refer to the FAQ section on solvent selection for a detailed guide.

Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature at which it starts to precipitate from the solution. The resulting oil often traps impurities.

Possible Causes and Step-by-Step Solutions:

  • High Solute Concentration and Rapid Cooling: If the solution is too concentrated, the compound may come out of solution at a temperature above its melting point.

    • Solution 1: Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent (the one in which the compound is more soluble). This will lower the saturation temperature.

    • Solution 2: Slow Cooling: Allow the solution to cool as slowly as possible. You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Inappropriate Solvent System: The boiling point of your solvent might be too high relative to the melting point of your compound.

    • Solution: Consider a solvent with a lower boiling point. For mixed-solvent systems, adjusting the ratio of the "good" to "bad" solvent can also help.

  • Impure Compound: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: It may be necessary to perform an initial purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Question 3: My recrystallization yield is very low. How can I improve it?

Answer:

A low yield indicates that a significant portion of your compound is remaining in the mother liquor.

Possible Causes and Step-by-Step Solutions:

  • Using Too Much Solvent: This is the most common reason for low yield.

    • Solution: Use the absolute minimum amount of hot solvent required to dissolve the solid completely. Add the solvent in small portions and allow time for dissolution before adding more.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. You can do this by passing some hot, pure solvent through it just before filtering your solution. Using a stemless funnel can also help prevent clogging.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

III. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the hydrochloride salt nature of your compound, polar solvents are a good starting point. Here is a systematic approach to solvent selection:

  • Literature Search: Check for established protocols for this or structurally similar compounds. Pyrazole derivatives are often recrystallized from alcohols (ethanol, methanol, isopropanol) or in mixed-solvent systems.[1]

  • Small-Scale Solubility Tests:

    • Place a small amount of your compound (10-20 mg) in several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Good candidates include water, ethanol, methanol, isopropanol, and acetone.

    • Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that showed poor room temperature solubility. If the compound dissolves completely upon heating and then precipitates upon cooling, you have a good candidate for a single-solvent recrystallization.

  • Consider a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system is often effective.[1] This involves a "good" solvent in which the compound is soluble and a "bad" (or "anti-") solvent in which it is insoluble. The two solvents must be miscible. For your compound, common pairs could be:

    • Ethanol/Water

    • Methanol/Diethyl ether

    • Isopropanol/Hexane

Q2: What is the general protocol for a mixed-solvent recrystallization?

A2: Here is a step-by-step guide:

  • Dissolve your crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until you see persistent cloudiness (the cloud point).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold solvent mixture.

Q3: My compound is colored, but I expect it to be colorless. How can I remove the color?

A3: Colored impurities can often be removed using activated charcoal.

  • Dissolve your crude compound in the appropriate hot solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.

  • Keep the solution hot for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

IV. Data and Experimental Workflow

Table 1: Recommended Solvent Systems for Initial Screening

Solvent SystemTypeRationale
IsopropanolSingle SolventOften a good choice for hydrochloride salts.[2]
Ethanol/WaterMixed SolventThe compound is likely soluble in ethanol and less soluble in water.[1]
Methanol/Diethyl EtherMixed SolventA polar "good" solvent with a non-polar "anti-solvent".
AcetoneSingle SolventA polar aprotic solvent that can be effective for pyrazoles.[3]

Experimental Workflow for Solvent Selection

Solvent_Selection start Start: Crude Compound solubility_test Small-Scale Solubility Tests start->solubility_test single_solvent Good Single Solvent Found? solubility_test->single_solvent recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes mixed_solvent Select Miscible Good/Bad Pair single_solvent->mixed_solvent No end End: Pure Crystals recrystallize_single->end recrystallize_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->recrystallize_mixed recrystallize_mixed->end

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting Workflow

Troubleshooting cluster_no_crystals Troubleshoot: No Crystals cluster_oiling_out Troubleshoot: Oiling Out cluster_low_yield Troubleshoot: Low Yield start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out low_yield Low Yield issue->low_yield success Success: Pure Crystals issue->success No nc1 Reduce Solvent Volume no_crystals->nc1 oo1 Add More Solvent oiling_out->oo1 ly1 Minimize Hot Solvent low_yield->ly1 nc2 Scratch/Seed nc1->nc2 nc3 Change Solvent nc2->nc3 oo2 Slow Cooling oo1->oo2 oo3 Change Solvent oo2->oo3 ly2 Ensure Thorough Cooling ly1->ly2 ly3 Pre-heat Funnel ly2->ly3

Caption: A logical workflow for troubleshooting common recrystallization problems.

V. References

  • NextSDS. (n.d.). ethyl5-amino-1H-pyrazole-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • The Royal Society of Chemistry. (2020, August 28). 4.2.2.8. Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Troubleshooting

Dealing with hygroscopicity of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride in lab settings

Technical Support Center: Ethyl 5-amino-1H-pyrazole-3-carboxylate Hydrochloride Welcome to the technical support guide for ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride. This document serves as a resource for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5-amino-1H-pyrazole-3-carboxylate Hydrochloride

Welcome to the technical support guide for ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride. This document serves as a resource for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Adherence to proper handling and storage protocols is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride.

Q1: What does "hygroscopic" mean, and how can I tell if my compound has absorbed atmospheric moisture?

A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air[1][2][3]. Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is susceptible to this phenomenon. Moisture absorption can be identified by a distinct change in the physical appearance of the powder.

  • Pristine Compound: A dry, free-flowing powder.

  • Moisture Contamination: The powder will begin to clump, cake together, and may eventually appear sticky or deliquesce into a wet-looking solid with significant exposure[2][4]. This physical change is a direct indicator that the compound's integrity has been compromised.

Q2: What are the consequences of using this compound after it has absorbed water?

A: Using a hygroscopic compound that has been exposed to moisture introduces significant experimental error and can lead to failed or irreproducible results.

  • Inaccurate Mass Determination: When you weigh the compound, you are also weighing an unknown amount of water. This makes it impossible to calculate the precise molar quantity of the reagent, leading to incorrect stoichiometry in your reactions.

  • Altered Reactivity: Water is not an inert bystander in many organic reactions. For pyrazole synthesis and related reactions, water can act as a solvent, a reactant, or influence the catalytic cycle, potentially leading to unintended side products or altered reaction kinetics[5][6].

  • Degradation: The presence of water can promote the hydrolysis of the ester functional group or other degradation pathways over time, reducing the purity of the starting material.

Q3: What are the definitive storage and handling procedures for this reagent?

A: To maintain the compound's integrity, exposure to the atmosphere must be minimized at all times[1].

ProcedureRecommendationRationale & Causality
Long-Term Storage Store in a tightly sealed container, preferably with a secondary seal (e.g., Parafilm®). Place the sealed container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite™).[3][7][8] For highly sensitive applications, storage under an inert atmosphere (Nitrogen or Argon) is recommended.[9]This creates a multi-barrier system against moisture ingress. The desiccator actively removes any moisture that permeates the initial seals, maintaining a dry microenvironment.
Handling Environment All manipulations (weighing, aliquoting) should ideally be performed inside a glovebox with a dry, inert atmosphere.[4][10] If a glovebox is unavailable, work in a room with low humidity and perform the task as quickly as possible.A glovebox provides the most robust protection. If not available, speed is crucial to minimize the time the compound is in contact with atmospheric moisture.[11]
Dispensing Use clean, dry spatulas and glassware.[4] Open the primary container only for the brief moment needed to remove the material, and seal it immediately afterward.[1][2]Prevents cross-contamination and the introduction of moisture from inadequately dried lab equipment. Minimizing open-container time is the single most effective handling practice.[4]

Q4: My compound has already formed clumps. Is it still usable?

A: The usability of a clumped reagent depends entirely on the sensitivity of your application.

  • For Non-Critical Applications: If precise stoichiometry is not essential, you may be able to gently break up minor clumps with a dry spatula inside a low-humidity environment[2][4]. However, be aware that the weighed mass will not be accurate.

  • For Quantitative & Sensitive Reactions: It is strongly advised not to use clumped or caked material. The unknown water content makes accurate molar calculations impossible. Using a fresh, free-flowing batch of the reagent is the best practice to ensure reliable and reproducible results[4]. Alternatively, the precise water content must be determined.

Q5: How can I accurately determine the water content in a sample of the compound?

A: The gold standard for accurately quantifying water content in chemical samples is Karl Fischer (KF) titration [12][13]. This method is highly specific to water and can provide precise results.

  • Coulometric KF Titration: Ideal for samples with very low expected water content (e.g., 10 to 1000 ppm)[14]. In this technique, iodine is generated electrochemically to react with the water[15].

  • Volumetric KF Titration: Better suited for samples with higher water content (>0.1%)[14]. This method involves titrating the sample with a standardized Karl Fischer reagent[12].

Knowing the exact water percentage allows you to adjust the mass of the compound you weigh out to achieve the correct molar quantity of the active reagent.

Q6: Is it possible to dry the compound in the lab?

A: While technically possible, drying hygroscopic solids can be challenging and should be approached with caution[1][2]. The thermal stability of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride must be considered to avoid decomposition. A recommended method, if necessary, is drying under vacuum at a mild temperature (e.g., 40-50 °C) for several hours[16][17]. Always place the sample in a desiccator to cool to room temperature before weighing, as a warm sample can cause air currents on the balance pan, leading to inaccurate readings[11].

Troubleshooting & Experimental Workflows

Visual Troubleshooting Guide

The following workflow provides a decision-making framework for handling the compound upon retrieval from storage.

G cluster_0 Initial Assessment cluster_1 Decision & Action start Retrieve Compound from Desiccator observe Visually Inspect Powder start->observe free_flowing Is the powder free-flowing? observe->free_flowing clumped Is the powder clumped or caked? free_flowing->clumped No proceed Proceed to Weighing (Use Protocol 1) free_flowing->proceed Yes critical_app Is the experiment quantitatively sensitive? clumped->critical_app Yes use_new DISCARD. Use a new, dry batch. critical_app->use_new Yes non_critical Use for non-critical work only OR Determine water content via Karl Fischer Titration critical_app->non_critical No

Caption: Decision workflow for handling the hygroscopic compound.

Troubleshooting Table
Observed IssuePotential Cause (related to hygroscopicity)Recommended Solution
Inconsistent/Drifting Balance Reading The compound is actively absorbing moisture from the air while on the balance pan, causing its weight to continuously increase.[11]Weigh the compound as rapidly as possible.[18] Use a sealed weighing container or perform the measurement in a glovebox. Ensure the balance draft shield is closed.
Low or No Reaction Yield The actual molar amount of the reagent was lower than calculated due to the mass of absorbed water, making it the limiting reagent.Use a fresh, dry batch of the compound. Confirm proper storage and handling procedures were followed. If using an older batch, determine the water content by Karl Fischer titration and adjust the mass accordingly.
Formation of Unexpected Byproducts Absorbed water participated in the reaction, leading to hydrolysis or other side reactions.[5][6]Ensure all reagents, solvents, and glassware are rigorously dried.[16][19] Handle the hygroscopic compound under an inert atmosphere.
Poor Solubility in Anhydrous Solvent The compound has absorbed enough water to alter its physical properties, potentially affecting its dissolution profile in non-polar organic solvents.Use a fresh, dry batch. Minor clumping might be resolved by gentle trituration with a dry spatula before adding the solvent.

Experimental Protocols

Protocol 1: Weighing and Dispensing

This protocol outlines the standard method for weighing the compound and an advanced method for high-sensitivity applications.

G cluster_prep Preparation cluster_weigh Weighing (Perform Quickly) cluster_record Finalization prep_balance 1. Place weighing vessel on balance and tare prep_reagent 2. Ready the sealed reagent container prep_balance->prep_reagent open_cont 3. Briefly open container prep_reagent->open_cont dispense 4. Dispense required amount open_cont->dispense close_cont 5. IMMEDIATELY & tightly reseal container dispense->close_cont record_mass 6. Record stable mass close_cont->record_mass transfer 7. Transfer to reaction vessel record_mass->transfer

Caption: Standard workflow for weighing hygroscopic reagents.

A. Standard Method (Low Humidity Benchtop)

  • Preparation: Place a clean, dry weighing boat or a piece of glossy weighing paper on the analytical balance and tare it.[11] Have all necessary tools (spatulas, reaction vessel) ready and within immediate reach.

  • Dispensing: Retrieve the sealed container of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride from the desiccator.

  • Work Quickly: Unseal the container, and using a dry spatula, promptly transfer the approximate amount of powder to the tared weighing vessel.

  • Seal Immediately: Securely close the primary container and wrap the lid with Parafilm® before returning it to the desiccator. This is the most critical step to protect the bulk material[1][4].

  • Record and Transfer: Record the stable mass from the balance. Immediately transfer the weighed solid to your reaction vessel. For quantitative transfers, rinse the weighing boat with the anhydrous reaction solvent into the vessel.

B. Advanced Method (Glovebox)

  • Environment Setup: Ensure the glovebox has a dry, inert atmosphere (e.g., Nitrogen or Argon) with low moisture levels (<10 ppm H₂O).

  • Transfer Materials: Introduce the sealed compound container, spatulas, weighing vessel, and reaction flask into the glovebox antechamber and purge according to standard procedure.

  • Equilibration: Allow all items to equilibrate to the glovebox atmosphere before opening the compound container.

  • Weighing: Perform the weighing procedure as described in the standard method. The inert atmosphere eliminates the need for extreme speed, allowing for more precise and careful measurement.

  • Sealing: Before removing the primary container from the glovebox, ensure it is tightly sealed to protect it during transfer back to the desiccator.

Protocol 2: Preparation of a Stock Solution

Preparing a stock solution can be an effective strategy, as a solution is often less susceptible to atmospheric moisture than a solid.

  • Glassware Preparation: Ensure all glassware (e.g., volumetric flask, beaker, magnetic stir bar) is oven-dried or flame-dried and cooled under an inert gas stream or in a desiccator[16][19].

  • Solvent Preparation: Use only anhydrous grade solvent appropriate for your reaction.

  • Weighing: Weigh the required amount of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride following Protocol 1.

  • Dissolution: Transfer the weighed solid into the volumetric flask. Carefully add a portion of the anhydrous solvent, cap the flask, and agitate (swirl or stir) until the solid is fully dissolved.

  • Dilution to Volume: Once dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Storage: Stopper the flask and invert several times to ensure homogeneity. If not for immediate use, store the solution in a tightly sealed container, potentially under an inert atmosphere, and at the recommended temperature based on stability data[4].

References

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.
  • Hygroscopic: What it Means, Wh
  • SAFETY D
  • 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds.
  • Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives.
  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology (RSC Publishing).
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • 3-Amino-5-ethyl-1H-pyrazole hydrochloride — Chemical Substance Inform
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
  • Video: Preparing Anhydrous Reagents and Equipment. JoVE.
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Technology Networks.
  • SAFETY D
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • How do you handle hygroscopic salts?.
  • How to Handle Hygroscopic Reference Standards?.
  • 3.2: Drying Agents. Chemistry LibreTexts.
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.
  • Method for drying hygroscopic material and the product thereof.
  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho.
  • Water Determin
  • The Do's and Don'ts of Labor
  • Karl Fischer water content titr
  • Moisture Analysis Techniques. News-Medical.Net.
  • Karl Fischer Titration Tips: W
  • Ethyl 5-amino-1H-pyrazole-3-carboxyl
  • SAFETY D
  • 3.1: Transferring and Weighting Methods. Chemistry LibreTexts.
  • How to weigh a higroscopic substance.
  • SAFETY D
  • How To: Store Reagents. University of Rochester Department of Chemistry.
  • How to isolate a very hygroscopic salt (as presipitate)
  • Hygroscopic chemical...how to deal with?. Protocol Online.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • 5-amino pyrazole. Sigma-Aldrich.
  • ethyl 5-amino-1H-pyrazole-3-carboxyl
  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxyl
  • ethyl5-amino-1H-pyrazole-3-carboxylate — Chemical Substance Inform
  • Ethyl 5-amino-1h-pyrazole-3-carboxyl
  • Synthesis, Characterization of Ethyl 5-(substituted)

Sources

Optimization

Minimizing dechlorination in ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride reactions

Created by: The Senior Application Scientist Team Last Updated: March 28, 2026 Introduction: The Challenge of Halogen Stability in Pyrazole Chemistry Welcome to the Technical Support Center. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Created by: The Senior Application Scientist Team Last Updated: March 28, 2026

Introduction: The Challenge of Halogen Stability in Pyrazole Chemistry

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with functionalized pyrazole scaffolds. A common and often frustrating challenge encountered during the synthesis and modification of these heterocycles is the unwanted cleavage of carbon-halogen bonds, particularly the reductive dechlorination of chloro-substituted pyrazoles.

While the user's query specified ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, this molecule itself does not contain a chlorine atom. Therefore, this guide is built on the common scenario where researchers work with a chlorinated analogue of this pyrazole, such as ethyl 4-chloro-5-amino-1H-pyrazole-3-carboxylate, and face undesired loss of the chlorine atom during subsequent reactions. This side reaction is especially prevalent in palladium-catalyzed cross-coupling chemistry, where the chloro-substituent is intended to be a reactive handle for C-C, C-N, or C-O bond formation.

This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the integrity of your halogenated pyrazole intermediates and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is reductive dechlorination and why does it occur as a side reaction in my pyrazole chemistry?

Reductive dechlorination, also known as hydrodechlorination, is a chemical reaction in which a carbon-chlorine (C-Cl) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of palladium-catalyzed cross-coupling reactions, it is a significant competing pathway to the desired bond formation.[2][3]

The mechanism typically involves the standard steps of a cross-coupling cycle, but with a destructive twist. After the initial oxidative addition of the chloro-pyrazole to the Pd(0) catalyst, a source of hydride (H⁻) intercepts the Pd(II) intermediate. Instead of proceeding through transmetalation (in Suzuki or Negishi coupling) or other productive steps, the complex undergoes reductive elimination to form the C-H bond, regenerating the Pd(0) catalyst and consuming your starting material.[4][5]

Q2: Which reaction conditions are most likely to promote the dechlorination of my chloro-pyrazole?

Dechlorination is most frequently observed under conditions that can generate or provide a hydride species. Key factors include:

  • Palladium-Catalyzed Reactions: Particularly Suzuki-Miyaura, Heck, and Sonogashira couplings, which are foundational in modern synthesis.[2][5]

  • Presence of Hydrogen Donors: Certain reagents and solvents can act as sources of hydrogen. Common culprits include:

    • Alcohols (e.g., methanol, ethanol): Can act as hydride donors, especially in the presence of a base.[4]

    • Formate Salts (e.g., sodium formate, ammonium formate): These are effective hydrogen transfer agents and are sometimes used intentionally for reductive dehalogenation.[4][6]

    • Amines and Hydrazines: Can also serve as hydrogen sources.

    • Water: Can participate in pathways that generate hydride species.

  • High Temperatures and Long Reaction Times: These conditions can increase the rate of decomposition of reagents or ligands, potentially generating hydride species and favoring the undesired dechlorination pathway.

Q3: How can I reliably detect and quantify dechlorination in my reaction mixture?

The primary methods for detecting this side reaction are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. You will see a new peak in your chromatogram with a mass corresponding to your starting material minus 34.45 Da (the mass difference between Cl and H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will observe the disappearance of the signal for the proton adjacent to the chlorine (if present) and the appearance of a new signal for the proton that replaced the chlorine atom, typically in the aromatic region. Comparing the integration of the signals from the dechlorinated product versus the starting material or desired product can provide a quantitative measure of the side reaction.

Troubleshooting Guide: When Dechlorination Occures

This section is designed to help you diagnose and solve dechlorination issues based on your experimental observations.

Problem: My LC-MS shows a significant peak for the dechlorinated pyrazole byproduct alongside my desired coupled product.

Potential Cause Scientific Rationale Recommended Solution
Hydride-Donating Solvent or Base Solvents like methanol or isopropanol, in combination with bases like NaOH or alkoxides, can form palladium-hydride species that are central to the reductive dechlorination pathway.[4]Solvent Change: Switch to aprotic solvents such as Toluene, Dioxane, or DMF. Base Selection: Use non-hydride-donating bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer choices than alkoxides in protic solvents.
Phosphine Ligand Choice Some phosphine ligands can undergo decomposition or participate in side reactions that generate hydrides. Bulky, electron-rich phosphines can sometimes promote reductive elimination pathways.Ligand Screening: Experiment with different classes of ligands. For example, if you are using a monodentate phosphine, try a bidentate ligand like dppf. Ligands that favor rapid reductive elimination of the desired product can outcompete the dechlorination pathway.
High Reaction Temperature Elevated temperatures can accelerate the decomposition of solvents, bases, or the organopalladium intermediate itself, leading to an increased concentration of hydride species and favoring the undesired side reaction.Temperature Optimization: Reduce the reaction temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the lowest effective temperature for the desired coupling. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating after the reaction has reached completion.
Water Content While some aqueous conditions are beneficial, excess water, especially under basic conditions, can sometimes contribute to catalyst decomposition or provide a proton source for the final step of the hydrodechlorination cycle.Use Anhydrous Conditions: Ensure your solvents and reagents are dry. If an aqueous base is required, use the minimum amount necessary and consider using degassed water.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical branch point in a palladium-catalyzed cross-coupling reaction where the cycle can either proceed to the desired product or divert to the undesired dechlorinated byproduct.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArCl Chloro-Pyrazole (Ar-Cl) ArCl->OxAdd Intermediate Ar-Pd(II)-Cl(L_n) OxAdd->Intermediate Dechlorination Reductive Dechlorination Intermediate->Dechlorination Coupling Desired Coupling (Transmetalation) Intermediate->Coupling ReductiveElim1 Reductive Elimination Dechlorination->ReductiveElim1 Forms Ar-Pd-H CoupledIntermediate Ar-Pd(II)-Ar'(L_n) Coupling->CoupledIntermediate Hydride Hydride Source (e.g., RO⁻, HCOO⁻) Hydride->Dechlorination CouplingPartner Coupling Partner (e.g., Ar'-B(OH)₂) CouplingPartner->Coupling ReductiveElim2 Reductive Elimination CoupledIntermediate->ReductiveElim2 DechlorinatedProduct Dechlorinated Pyrazole (Ar-H) DechlorinatedProduct->Pd0 Regenerates Catalyst DesiredProduct Coupled Product (Ar-Ar') DesiredProduct->Pd0 Regenerates Catalyst ReductiveElim1->DechlorinatedProduct ReductiveElim2->DesiredProduct

Caption: Competing pathways in Pd-catalyzed reactions of chloro-pyrazoles.

Preventative Protocols & Best Practices

To proactively minimize the risk of dechlorination, follow this generalized protocol for a Suzuki-Miyaura coupling reaction. This protocol emphasizes the selection of components known to suppress the undesired reductive pathway.

Protocol: Suzuki-Miyaura Coupling of a Chloro-Pyrazole with Minimized Dechlorination Risk

Objective: To couple a chloro-pyrazole with a boronic acid while minimizing the formation of the dechlorinated pyrazole byproduct.

Materials:

  • Ethyl 4-chloro-5-amino-1H-pyrazole-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the chloro-pyrazole (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidative degradation of the catalyst and ligands.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by taking small aliquots for LC-MS analysis every 1-2 hours. Look for the consumption of the starting material and the appearance of the desired product mass. Crucially, also monitor for the mass of the dechlorinated byproduct.

  • Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired coupled product.

Troubleshooting Workflow

If dechlorination is still observed, use the following decision-making workflow to systematically address the issue.

Troubleshooting_Workflow Start Dechlorination Observed in Reaction? CheckSolvent Is the solvent aprotic? (Toluene, Dioxane, DMF) Start->CheckSolvent YES ChangeSolvent Action: Switch to an aprotic solvent. CheckSolvent->ChangeSolvent NO CheckBase Is the base non-nucleophilic and a poor H-donor? (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) CheckSolvent->CheckBase YES ChangeSolvent->CheckBase ChangeBase Action: Switch to a carbonate or phosphate base. CheckBase->ChangeBase NO CheckTemp Is the reaction run at the lowest possible temperature? CheckBase->CheckTemp YES ChangeBase->CheckTemp LowerTemp Action: Lower temperature by 10-20°C and monitor. CheckTemp->LowerTemp NO CheckLigand Consider Ligand Screening CheckTemp->CheckLigand YES LowerTemp->CheckLigand LigandScreen Action: Test different ligands (e.g., XPhos, SPhos, dppf). CheckLigand->LigandScreen Success Problem Resolved LigandScreen->Success

Caption: A systematic workflow for troubleshooting dechlorination.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
  • BenchChem. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem Technical Support.
  • Ben-David, Y., Portnoy, M., & Milstein, D. (1992). Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. Journal of the American Chemical Society. [Link]

  • Warner, J. C., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Central Science. [Link]

  • Joó, F., & Kathó, A. (2000). Liquid phase hydrodechlorination of some chlorinated aromatic nitrogen-containing heterocyclics. Journal of Molecular Catalysis A: Chemical. [Link]

  • Unknown Author. (n.d.). Reductive Dechlorination of Toxic Chlorocarbons. UKnowledge. [Link]

  • König, B., et al. (2020). Aryl dechlorination and defluorination with an organic super-photoreductant. Photochemical & Photobiological Sciences. [Link]

  • Navarro, O., et al. (2004). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. [Link]

  • Sene, A., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Organic Process Research & Development. [Link]

  • D. A. C. (2018). Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes. IntechOpen. [Link]

  • To, C. T., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. RSC Mechanochemistry. [Link]

  • Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]

  • Unknown Author. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Ichikawa, H., & Oh, Y. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. [Link]

  • Müller, T. J. J., & Chebanov, V. A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]

  • Kelly, G. J., & Sharratt, A. P. (2026). Continuous (hydro-)dechlorination of aromatic chloride compounds in benzyltoluene. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 5-Amino-1H-pyrazole-3-carboxylate Hydrochloride

Executive Summary & Chemical Context 5-Amino-1H-pyrazole-3-carboxylate derivatives are indispensable bifunctional building blocks in medicinal chemistry. Characterized by a nucleophilic exocyclic amine, two endocyclic ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Amino-1H-pyrazole-3-carboxylate derivatives are indispensable bifunctional building blocks in medicinal chemistry. Characterized by a nucleophilic exocyclic amine, two endocyclic nitrogens, and an electrophilic ester moiety, these compounds are heavily utilized in the synthesis of fused heterocyclic systems. Most notably, they serve as the foundational precursors for pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds for1[1].

While the ethyl and methyl esters are structurally homologous, their subtle steric and electronic differences dictate their reactivity profiles. Because these reagents are frequently supplied as hydrochloride salts to enhance stability and solubility, stoichiometric adjustments are critical during synthetic planning. This guide objectively compares their reactivity to aid researchers in selecting the optimal derivative for specific synthetic workflows.

Mechanistic Divergence: Sterics, Electronics, and Kinetics

Ester Hydrolysis Kinetics (Saponification)

The choice between methyl and ethyl esters most profoundly impacts downstream deprotection steps. Under standard base-catalyzed hydrolysis conditions, the methyl ester undergoes the BAC​2 (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) mechanism at a measurably faster rate than the ethyl ester. The ethyl group introduces a slight steric hindrance at the alkoxy leaving group, increasing the activation energy required for the formation of the tetrahedral intermediate[2]. If mild hydrolysis is a strict requirement for a sensitive substrate, the 3[3].

Nucleophilicity of the 5-Amino Group

The ester moiety at the C3 position acts as an electron-withdrawing group, modulating the electron density of the pyrazole ring and the adjacent 5-amino group. Theoretically, the ethyl group is marginally more electron-donating than the methyl group due to the positive inductive effect (+I) of the additional methylene unit. This 3 in the ethyl ester[3]. However, in practical applications—such as condensation with 1,3-diketones—this electronic advantage is often offset by the thermodynamic driving force of the subsequent cyclization, resulting in comparable yields for both derivatives.

Tautomerism and Solid-State Conformation

Both derivatives exhibit annular tautomerism. Crystallographic studies on methyl 5-amino-1H-pyrazole-3-carboxylate reveal that it predominantly 4, forming stable hydrogen-bonded trimers[4]. The transoidal conformation of the ester group relative to the pyrazole nitrogen influences its solubility profile and packing, which is a critical consideration when isolating intermediates via crystallization.

Quantitative Performance Comparison

Property / MetricMethyl 5-Amino-1H-pyrazole-3-carboxylate HClEthyl 5-Amino-1H-pyrazole-3-carboxylate HClPractical Implication
Molecular Weight 177.59 g/mol 191.62 g/mol Affects stoichiometric mass calculations.
Base-Catalyzed Hydrolysis Rate Faster ( t1/2​ typically < 2h)Slower ( t1/2​ typically 4-8h)Methyl is preferred if mild deprotection is required to preserve sensitive functional groups[2].
Steric Hindrance at Ester MinimalModerateEthyl group provides slight shielding, reducing susceptibility to unwanted nucleophilic attack during parallel reactions.
Nucleophilicity of 5-Amino Group BaselineMarginally Enhanced (+I effect)Ethyl ester may exhibit slightly faster initial attack in condensation reactions, though final thermodynamic yields are comparable[3].

Self-Validating Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis to 5-Amino-1H-pyrazole-3-carboxylic Acid

Objective : Cleave the ester to yield the versatile carboxylic acid intermediate for 5[5]. Causality & Design : Lithium hydroxide (LiOH) is selected over NaOH/KOH because the lithium cation strongly coordinates to the carbonyl oxygen, enhancing its electrophilicity and accelerating hydroxide attack. A biphasic THF/ H2​O system is used to ensure the lipophilic ester remains solvated while providing the aqueous environment necessary for the nucleophile.

Step-by-Step :

  • Dissolve 1.0 eq of the ester hydrochloride salt in a 2:1 mixture of THF and H2​O (0.2 M concentration).

  • Add 3.0 eq of LiOH· H2​O in a single portion. (Note: The hydrochloride salt consumes 1.0 eq of base immediately to generate the free base, leaving 2.0 eq for the saponification).

  • Stir at ambient temperature.

    • Self-Validation : Monitor via TLC (DCM:MeOH 9:1). The methyl ester typically reaches >95% conversion within 2-4 hours, whereas the ethyl ester may require 6-8 hours or mild heating (40°C).

  • Upon completion, concentrate the THF under reduced pressure to prevent organic contamination in the precipitation step.

  • Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the zwitterionic 5-amino-1H-pyrazole-3-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Regioselective Cyclization to Pyrazolo[1,5-a]pyrimidine Core

Objective : Construct the bicyclic core via 1[1]. Causality & Design : Glacial acetic acid serves a dual purpose as both solvent and acid catalyst. It protonates the carbonyl oxygen of the diketone, increasing its susceptibility to nucleophilic attack by the exocyclic 5-amino group. The subsequent intramolecular cyclization onto the endocyclic N1 nitrogen is thermodynamically driven by the aromatization of the pyrimidine ring.

Step-by-Step :

  • Suspend 1.0 eq of the pyrazole ester hydrochloride in glacial acetic acid (0.5 M).

  • Add 1.1 eq of the desired 1,3-diketone (e.g., acetylacetone).

  • Heat the mixture to reflux (118°C) for 12-24 hours.

    • Self-Validation : The reaction visually progresses from a heterogeneous suspension to a homogeneous solution as the free base is liberated and reacts, followed by the precipitation of the cyclized product as it forms and reaches its solubility limit.

  • Cool to room temperature and concentrate in vacuo to remove acetic acid.

  • Neutralize the residue with saturated aqueous NaHCO3​ and extract with EtOAc. Dry over MgSO4​ and purify via flash chromatography.

Workflow Visualization

ReactivityWorkflow Start 5-Amino-1H-pyrazole-3-carboxylate HCl (Methyl vs. Ethyl Ester) Hydrolysis Base-Catalyzed Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Faster for Methyl Cyclization Condensation / Cyclization (e.g., with 1,3-diketones) Start->Cyclization Similar kinetics Amidation Direct Amidation (Requires harsh conditions) Start->Amidation Methyl preferred Acid 5-Amino-1H-pyrazole-3-carboxylic acid (Versatile Intermediate) Hydrolysis->Acid PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Scaffold (Kinase/SMOX Inhibitors) Cyclization->PyrazoloPyrimidine Amide Pyrazole-3-carboxamide Derivatives Acid->Amide Amide Coupling (EDC/HOBt)

Divergent synthetic workflows for pyrazole-3-carboxylate esters.

Sources

Comparative

HPLC Method Validation for Ethyl 5-Amino-1H-Pyrazole-3-Carboxylate Hydrochloride Purity Analysis: A Column Comparison Guide

Introduction Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride (CAS 105434-90-0) is a highly versatile building block widely utilized in the synthesis of pyrazolopyrimidines and other pharmacologically active heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride (CAS 105434-90-0) is a highly versatile building block widely utilized in the synthesis of pyrazolopyrimidines and other pharmacologically active heterocyclic compounds [1]. However, its physicochemical properties present a significant analytical challenge. The molecule features a highly polar pyrazole core, a primary amine, an ester group, and is typically handled as a hydrochloride salt. When analyzed using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), these characteristics often result in poor retention, severe peak tailing, and irreproducible data.

This guide objectively compares the performance of standard C18 stationary phases against specialized alternatives—Polar-Embedded C18 and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)—for the purity analysis of this compound. By applying the principles of [2] and [3], we provide a self-validating methodology that ensures scientific integrity and robust lifecycle management.

The Analytical Challenge: Causality & Experience

Why do standard C18 columns fail for this analyte? The causality lies in the interaction between the analyte's protonated basic nitrogen atoms and the residual silanols on the silica support of the column. This secondary ion-exchange interaction causes the classic "shark fin" peak tailing.

Furthermore, to achieve adequate retention (capacity factor, k′ > 2) for such a polar molecule on a standard C18 column, analysts are forced to use highly aqueous mobile phases (e.g., <5% organic modifier). Under these conditions, traditional C18 alkyl chains undergo "phase collapse" or dewetting, expelling water from the pores and leading to a sudden, irreproducible loss of retention. To overcome this, we must shift our chromatographic strategy toward stationary phases designed for polar retention.

ColumnSelection A Analyte: Ethyl 5-amino-1H-pyrazole- 3-carboxylate HCl B Property Check: High Polarity & Basic Amine A->B C Standard C18 (Highly Aqueous MP) B->C Traditional Route D Polar-Embedded C18 (Aqueous Stable) B->D Alternative RP E HILIC (High Organic MP) B->E Normal Phase Mode F Phase Dewetting & Peak Tailing C->F G Good Retention & Shielded Silanols D->G H Orthogonal Retention & Excellent Peak Shape E->H

Decision tree for HPLC column selection based on analyte polarity and basicity.

Experimental Design & Methodologies

To establish a self-validating system, the protocol incorporates a System Suitability Test (SST) that demands a minimum resolution ( Rs​≥2.0 ) between the active pharmaceutical ingredient (API) and its primary synthetic precursor, ethyl 5-nitro-1H-pyrazole-3-carboxylate. If the system fails this gate, the validation run is automatically aborted.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh 10.0 mg of Ethyl 5-amino-1H-pyrazole-3-carboxylate HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the respective mobile phase to create a 1.0 mg/mL stock solution.

  • Impurity Spiking (Specificity): Prepare a 0.1 mg/mL solution of ethyl 5-nitro-1H-pyrazole-3-carboxylate. Spike 1.0 mL of this impurity solution into 5.0 mL of the API stock solution.

  • System Suitability: Inject the spiked solution in triplicate. The system is validated for use only if the tailing factor ( Tf​ ) is ≤1.5 and Rs​≥2.0 .

  • Chromatographic Conditions (The Comparison):

    • Method A (Standard C18): Column: 150 x 4.6 mm, 5 µm C18. Mobile Phase: 0.1% TFA in Water : Acetonitrile (95:5 v/v). Flow: 1.0 mL/min.

    • Method B (Polar-Embedded C18): Column: 150 x 4.6 mm, 3 µm Polar-RP. Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile (90:10 v/v). Flow: 1.0 mL/min.

    • Method C (ZIC-HILIC): Column: 150 x 4.6 mm, 3 µm Zwitterionic HILIC. Mobile Phase: 10 mM Ammonium Formate (pH 3.0) : Acetonitrile (15:85 v/v). Flow: 1.0 mL/min.

Comparative Performance Data

The quantitative data from the experimental runs are summarized below. The results highlight the severe limitations of standard C18 phases for this specific molecular class.

Chromatographic ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Method C (ZIC-HILIC)
Retention Time (API) 1.8 min5.4 min7.2 min
Capacity Factor ( k′ ) 0.8 (Unacceptable)3.5 (Optimal)5.0 (Optimal)
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent)
Theoretical Plates ( N ) 2,50012,00018,500
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution risk)3.8 (Baseline resolved)5.2 (Baseline resolved)
Retention Reproducibility (%RSD) 4.5% (Phase collapse)0.4% (Stable)0.2% (Stable)

Data Interpretation: Method C (HILIC) provides the best overall performance. In HILIC, water acts as the strong eluting solvent. The high concentration of acetonitrile (85%) drives the polar pyrazole salt into the water-enriched layer immobilized on the zwitterionic stationary phase, yielding excellent retention and peak symmetry. Method B is a viable reversed-phase alternative, as the polar-embedded functional group prevents dewetting and shields the basic amine from residual silanols.

Method Validation Lifecycle Framework

Following the selection of the optimal column (Method C), the procedure must undergo formal validation. The modern approach to analytical procedures emphasizes a continuous lifecycle, aligning with ICH Q14 and Q2(R2) guidelines [2].

ValidationLifecycle cluster_val Validation Parameters N1 Method Design (ATP Definition) N2 Column & MP Screening N1->N2 N3 Optimization (DoE Approach) N2->N3 N4 ICH Q2(R2) Validation N3->N4 N5 Continuous Monitoring N4->N5 V1 Specificity N4->V1 V2 Linearity & Range N4->V2 V3 Accuracy & Precision N4->V3

Analytical procedure lifecycle integrating ICH Q14 development and Q2(R2) validation.

Validation Results for the HILIC Method

Using Method C, the following validation parameters were confirmed in accordance with compendial standards:

  • Specificity: Complete baseline resolution ( Rs​=5.2 ) between ethyl 5-amino-1H-pyrazole-3-carboxylate and ethyl 5-nitro-1H-pyrazole-3-carboxylate. No interference from the diluent blank was observed.

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (0.25 to 1.5 mg/mL). The correlation coefficient ( R2 ) was 0.9998, demonstrating an excellent linear response.

  • Accuracy (Recovery): Triplicate preparations at 50%, 100%, and 150% levels yielded mean recoveries of 99.4%, 100.2%, and 99.8%, respectively.

  • Precision (Repeatability): Six independent preparations of the 100% test concentration yielded an assay %RSD of 0.6%, well within the USP <1225> acceptance criterion of ≤2.0% .

Conclusion

For the purity analysis of highly polar, basic salts like ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, traditional C18 columns are scientifically inadequate due to phase dewetting and silanol interactions. This comparative guide demonstrates that ZIC-HILIC and Polar-Embedded C18 columns provide the necessary retention, peak symmetry, and reproducibility required to pass stringent ICH Q2(R2) validation criteria.

References

  • Title: Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: USP General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]

Validation

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Profiling of Ethyl 5-amino-1H-pyrazole-3-carboxylate Hydrochloride

Introduction & Strategic Context Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a highly versatile bifunctional building block extensively utilized in the synthesis of pyrazolopyrimidines, kinase inhibitors, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a highly versatile bifunctional building block extensively utilized in the synthesis of pyrazolopyrimidines, kinase inhibitors, and GPR109b agonists[1]. For drug development professionals and analytical chemists, confirming the structural integrity of this intermediate is critical, as impurities or degradation products can cascade into downstream synthetic failures.

As a hydrochloride salt, this compound presents specific analytical challenges. The choice of mass spectrometry (MS) ionization technique dictates not only the sample preparation required but also the depth of structural information obtained. This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) , providing mechanistic insights into the compound's fragmentation patterns and field-proven protocols for its characterization.

Technology Comparison: ESI-MS/MS vs. EI-MS

Selecting the appropriate MS modality requires understanding the causality between the ionization mechanism and the compound's physicochemical properties.

  • ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) is a soft ionization technique that excels at analyzing polar and salt-form compounds directly from the liquid phase[2]. When the hydrochloride salt is dissolved in a protic solvent, it dissociates, allowing the MS to detect the intact free base as a protonated precursor ion [M+H]+ at m/z 156[1]. Fragmentation is then deliberately induced using Collision-Induced Dissociation (CID) in a collision cell, providing targeted structural elucidation[3].

  • EI-MS (Hard Ionization): Electron Ionization (EI) bombards gas-phase molecules with high-energy electrons (typically 70 eV), causing immediate and extensive fragmentation within the source[2]. While this generates highly reproducible spectral libraries[4], the technique requires the analyte to be volatile. Because hydrochloride salts decompose in high-temperature GC inlets, the sample must be converted to its free base prior to analysis.

Mechanistic Fragmentation Profiling

Understanding the causality behind bond cleavage is essential for interpreting MS spectra accurately. The fragmentation of ethyl 5-amino-1H-pyrazole-3-carboxylate is driven by the stability of the pyrazole ring and the lability of the ethyl ester group.

ESI-MS/MS (Positive Ion Mode)

Upon isolation of the [M+H]+ precursor (m/z 156), CID yields several diagnostic product ions:

  • Loss of Ethanol (-46 Da): The most thermodynamically favorable pathway is the cleavage of the ethyl ester group. Protonation at the ester carbonyl oxygen weakens the C-O bond, leading to the expulsion of neutral ethanol and the formation of a highly stable acylium ion at m/z 110 .

  • Loss of Ammonia (-17 Da): The primary amine at the 5-position can undergo neutral loss of NH3​ , yielding a fragment at m/z 139 .

  • Pyrazole Ring Cleavage: Further fragmentation of the m/z 110 ion often involves the expulsion of carbon monoxide (-28 Da) to yield m/z 82, followed by the characteristic expulsion of hydrogen cyanide (HCN), a hallmark of pyrazole ring fragmentation[5].

Fragmentation M [M+H]+ m/z 156 Protonated Precursor F1 m/z 110 Loss of Ethanol (-46 Da) M->F1 -EtOH F2 m/z 139 Loss of NH3 (-17 Da) M->F2 -NH3 F3 m/z 82 Loss of CO (-28 Da) F1->F3 -CO F4 m/z 68 Ring Cleavage (-HCN) F1->F4 -NCO

Caption: ESI-MS/MS fragmentation pathways of protonated ethyl 5-amino-1H-pyrazole-3-carboxylate.

EI-MS (70 eV)

In EI-MS, the molecular ion [M]+∙ is observed at m/z 155. The high energy of the source induces immediate α -cleavage of the ester, resulting in the loss of an ethoxy radical ( ⋅OEt , -45 Da) to form the m/z 110 fragment. Subsequent breakdown mirrors the pyrazole ring degradation, heavily favoring the loss of HCN or N2​ [5].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) and blank injections to rule out carryover and confirm instrument calibration.

Protocol A: LC-ESI-MS/MS (Recommended for Intact Salt)

Objective: Confirm the identity and purity of the hydrochloride salt without thermal degradation.

  • System Suitability: Inject a solvent blank (MeOH/Water 50:50) followed by a known reference standard (e.g., caffeine) to verify mass accuracy and column integrity.

  • Sample Preparation: Dissolve 1 mg of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water. Causality: The acidic aqueous environment ensures complete dissociation of the HCl salt and promotes efficient protonation of the pyrazole/amine nitrogens for ESI+.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • MS Parameters: Capillary voltage 3.5 kV; Desolvation temperature 350°C. Perform a Product Ion Scan isolating m/z 156 in Q1, applying a collision energy (CE) ramp of 15-35 eV in Q2, and scanning Q3 from m/z 50 to 200.

Protocol B: GC-EI-MS (Recommended for Library Matching)

Objective: Obtain a highly reproducible fragmentation fingerprint for structural confirmation.

  • System Suitability: Perform an autotune using PFTBA (Perfluorotributylamine) to ensure proper electron multiplier gain and mass axis calibration at m/z 69, 219, and 502.

  • Sample Preparation (Free-Basing): Dissolve 5 mg of the salt in 1 mL of saturated aqueous NaHCO3​ . Extract with 1 mL of Ethyl Acetate. Collect the organic layer and dry over anhydrous Na2​SO4​ . Causality: HCl salts are non-volatile and will contaminate the GC liner. Neutralizing the salt to the free base ensures volatility and prevents thermal decomposition.

  • Chromatography: Use an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Inlet temperature 250°C, split ratio 10:1. Oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C.

  • MS Parameters: Transfer line 280°C, Ion source 230°C. Electron energy 70 eV. Scan range m/z 40 to 300.

Workflow Start Sample: Ethyl 5-amino-1H-pyrazole- 3-carboxylate HCl PrepESI Dilution in Acidic MeOH/H2O (Preserves Salt Form) Start->PrepESI PrepEI Free-basing & Extraction (Removes HCl for Volatility) Start->PrepEI ESI LC-ESI-MS/MS Soft Ionization PrepESI->ESI EI GC-EI-MS Hard Ionization (70 eV) PrepEI->EI DataESI Precursor [M+H]+ m/z 156 Targeted MS/MS ESI->DataESI DataEI Molecular Ion [M]+. m/z 155 Library Matching EI->DataEI

Caption: Workflow comparing LC-ESI-MS/MS and GC-EI-MS sample preparation and data acquisition.

Quantitative Data & Performance Metrics

The following tables summarize the expected quantitative fragmentation data and provide a comparative performance matrix for both analytical approaches.

Table 1: Key Diagnostic Ions and Neutral Losses

Ionization ModePrecursor/Molecular IonMajor Product Ion (m/z)Neutral LossMechanistic Assignment
ESI-MS/MS (+) m/z 156 [M+H]+ 11046 Da (Ethanol)Cleavage of ethyl ester to acylium ion
ESI-MS/MS (+) m/z 156 [M+H]+ 13917 Da ( NH3​ )Cleavage of primary amine
ESI-MS/MS (+) m/z 110 [Fragment]+ 8228 Da (CO)Degradation of acylium ion
EI-MS (70 eV) m/z 155 [M]+∙ 11045 Da ( ⋅OEt ) α -cleavage of ester ethoxy radical
EI-MS (70 eV) m/z 110 [Fragment]+ 8327 Da (HCN)Pyrazole ring fragmentation

Table 2: Performance Comparison for Drug Development Workflows

MetricLC-ESI-MS/MSGC-EI-MS
Sample Prep Complexity Low (Direct dilution)High (Requires free-basing/extraction)
Thermal Degradation Risk Minimal (Room temp ionization)High (Inlet temps >250°C)
Structural Elucidation Excellent (Targeted CID transitions)Excellent (Extensive fragmentation)
Library Matching Limited (Dependent on CE settings)Universal (Standardized 70 eV libraries)
Best Used For... Reaction monitoring, purity of saltsUnknown impurity identification

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen. URL:[Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. URL:[Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI MetwareBio. URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products RSC Publishing. URL:[Link]

Sources

Comparative

Validating the Biological Activity of Ethyl 5-Amino-1H-Pyrazole-3-Carboxylate Analogs: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary In modern medicinal chemistry, identifying a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

In modern medicinal chemistry, identifying a versatile, rigid core scaffold is the cornerstone of successful lead generation. Ethyl 5-amino-1H-pyrazole-3-carboxylate (CAS 105434-90-0) has emerged as a privileged building block[1]. Its dual functional handles—the reactive 5-amino group and the 3-carboxylate ester—allow for rapid diversification via scaffold hopping and amide coupling strategies.

As a Senior Application Scientist, I have evaluated numerous screening cascades. The true test of a scaffold's utility lies not just in its chemical tractability, but in how robustly its biological activity can be validated across divergent therapeutic targets. This guide objectively compares the performance of ethyl 5-amino-1H-pyrazole-3-carboxylate analogs across two distinct pharmacological landscapes: antiviral covalent inhibition (targeting Chikungunya nsP2 protease) and anti-inflammatory GPCR antagonism (targeting the P2Y14 receptor). We will dissect the experimental methodologies required to validate these compounds, explaining the critical causality behind each assay design.

Structural Divergence & Validation Workflow

The biological fate of the pyrazole-3-carboxylate core is dictated by its derivatization.

  • Pathway A (Antiviral): Coupling the core with β-amidomethyl vinyl sulfones yields irreversible covalent inhibitors of the Chikungunya virus (CHIKV) nsP2 cysteine protease[2].

  • Pathway B (Anti-inflammatory): Hydrolysis and subsequent 5-amide/benzyl substitution transforms the core into highly potent, competitive antagonists of the P2Y14 receptor, offering superior solubility compared to traditional alternatives like PPTN[3].

ValidationWorkflow Start Ethyl 5-amino-1H-pyrazole- 3-carboxylate (Core) Branch1 Vinyl Sulfone Derivatization Start->Branch1 Pathway A Branch2 5-Amide / Benzyl Substitution Start->Branch2 Pathway B Target1 CHIKV nsP2 Protease (Antiviral Target) Branch1->Target1 Target2 P2Y14 Receptor (Anti-inflammatory Target) Branch2->Target2 Assay1 Time-Dependent FRET Assay Target1->Assay1 Covalent Inhibition Assay2 Fluorescent Probe Binding Assay Target2->Assay2 Competitive Antagonism

Caption: Biological validation workflow for pyrazole-3-carboxylate analogs.

Experimental Methodologies: Building Self-Validating Systems

To trust your lead compounds, your assays must be self-validating. Below are the optimized protocols for evaluating these analogs, detailing the why behind the how.

Protocol 1: Time-Dependent nsP2 Protease Inhibition Assay (Antiviral Analogs)

When evaluating vinyl sulfone analogs (e.g., Analog 1a), standard steady-state kinetics will yield false negatives. Because these compounds form an irreversible covalent bond with the catalytic cysteine of the nsP2 enzyme, inhibition is time-dependent[2],[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant CHIKV nsP2 protease in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: Tween-20 prevents non-specific aggregation of the lipophilic analogs, ensuring observed inhibition is mechanism-based.

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme with varying concentrations of the pyrazole analog for exactly 30 minutes at 37°C before adding the substrate. Causality: This pre-incubation window allows the slow-binding covalent interaction to reach equilibrium. Omitting this step will drastically underestimate the compound's potency.

  • Substrate Addition: Add the FRET-based peptide substrate (e.g., Dabcyl-peptide-Edans) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex/Em = 340/490 nm) continuously for 60 minutes.

  • Self-Validation Check: Include a non-covalent reference inhibitor (e.g., a known peptidomimetic) alongside the covalent analog. If the assay is functioning correctly, the IC50 of the covalent analog will shift significantly lower with longer pre-incubation times, while the non-covalent reference will remain static. Calculate the Z'-factor; a value >0.6 confirms assay robustness.

Protocol 2: P2Y14R Fluorescent Probe Binding Assay (Anti-inflammatory Analogs)

Traditional GPCR binding assays rely on radioligands (e.g., [³H]-UDP-glucose), which pose safety hazards and limit high-throughput screening. For the 5-amide pyrazole derivatives (e.g., Compound 16), we utilize a competitive binding assay leveraging a highly selective fluorescent probe based on the PPTN scaffold[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing human P2Y14R. Resuspend in assay buffer (HBSS supplemented with 0.1% BSA). Causality: BSA acts as a carrier protein, mitigating the non-specific binding of highly lipophilic analogs to the plasticware.

  • Probe Competition: Co-incubate the cells with 5 nM of the fluorescent PPTN-probe and serial dilutions of the pyrazole analog (10 pM to 10 μM) for 60 minutes at room temperature in the dark. Causality: The fluorescent probe binds specifically to the allosteric/orthosteric sites of P2Y14R. Potent analogs will competitively displace the probe, resulting in a loss of fluorescence signal on the cell surface.

  • Flow Cytometry Analysis: Analyze the cells using flow cytometry (FITC channel). Gate for live, single cells to eliminate debris-induced artifacts.

  • Self-Validation Check: Use untransfected CHO cells as a negative control to establish the baseline of non-specific probe binding. Use unlabeled PPTN as a positive displacement control. The assay is validated if the unlabeled PPTN completely abolishes the specific fluorescent signal, yielding a clear displacement curve.

Mechanistic Pathway Visualization

Understanding how these analogs exert their biological effect is crucial for lead optimization. For the anti-inflammatory analogs, the mechanism involves blocking the endogenous danger signal (UDP-Glucose) from activating the P2Y14 receptor, thereby preventing the downstream inhibition of adenylate cyclase and suppressing the inflammatory cascade[3].

Mechanism Agonist UDP-Glucose (Endogenous Agonist) Receptor P2Y14 Receptor (GPCR) Agonist->Receptor Activates Antagonist Pyrazole Analog (P2Y14R Antagonist) Antagonist->Receptor Blocks Binding GProtein Gi/o Protein Complex Receptor->GProtein Signal Transduction Effector Adenylate Cyclase (Inhibited) GProtein->Effector Inhibits cAMP Outcome Suppressed Inflammation Effector->Outcome Downstream Effect

Caption: Mechanism of P2Y14R antagonism by pyrazole-3-carboxylate derivatives.

Quantitative Performance Comparison

To objectively evaluate the success of the ethyl 5-amino-1H-pyrazole-3-carboxylate core, we must compare the optimized analogs against known reference standards (alternatives). The data below synthesizes the pharmacological profiles of key derivatives.

Table 1: Pharmacological Comparison of Pyrazole-3-Carboxylate Analogs vs. Alternatives

Compound / AnalogPrimary TargetStructural ModificationPotency (IC50)Mechanism of ActionPerformance vs. Alternative
Analog 1a [2]CHIKV nsP2 Proteaseβ-amidomethyl vinyl sulfone60 nMIrreversible Covalent InhibitionSuperior sustained target engagement compared to reversible peptidomimetics.
Analog 7a [2]CHIKV nsP2 ProteaseBenzene sulfonyl amide~800 nMCovalent InhibitionModerate activity; demonstrates the necessity of the vinyl sulfone warhead for optimal potency.
Compound 16 [3]P2Y14 Receptor1-(4-fluorobenzyl)-5-(4-methylbenzamido)1.93 nMCompetitive AntagonismMatches the potency of the standard alternative (PPTN) but offers notably improved aqueous solubility and favorable pharmacokinetics.
JNJ-9350 (Ref)[5]Spermine Oxidase (SMOX)Pyrazolopyrimidine cyclization10.8 nMReversible InhibitionDemonstrates the extended utility of the pyrazole core when cyclized into a pyrazolopyrimidine system.

Data Interpretation: The transition from Analog 7a to Analog 1a highlights the critical nature of electrophilic warhead selection in covalent drug design. Conversely, Compound 16 proves that the pyrazole core can successfully replace larger, flatter, and more rigid scaffolds (like PPTN) in GPCR antagonism, solving critical liability issues related to lipophilicity and oral bioavailability.

Conclusion

The validation of ethyl 5-amino-1H-pyrazole-3-carboxylate analogs requires a nuanced approach tailored to the specific mechanism of action. Whether designing time-dependent kinetic assays to capture the covalent binding of antiviral vinyl sulfones, or utilizing advanced fluorescent probes to map GPCR antagonism, the integrity of the data relies entirely on the causality built into the experimental design. By employing self-validating protocols, researchers can confidently advance these highly versatile pyrazole derivatives through the preclinical pipeline.

References

  • Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity Source: bioRxiv URL: [Link]

  • Title: Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

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ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
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ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
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